molecular formula C11H13NO2 B3260133 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 327615-31-6

5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3260133
CAS No.: 327615-31-6
M. Wt: 191.23 g/mol
InChI Key: BXEUBZUSVSUCDT-UHFFFAOYSA-N
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Description

5-Methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetically accessible indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a 2,3-dihydro-1H-indol-2-one core, a privileged scaffold frequently explored in the development of biologically active molecules. Research into similar dihydroindole derivatives has shown their significance as key intermediates for synthesizing compounds with potential neuroprotective properties, including analogs of the endogenous neurohormone melatonin . The structural motifs present in this compound—specifically the methoxy and dimethyl substitutions on the aromatic ring—are common features in molecules designed to interact with central nervous system targets, making it a compound of interest for neuroscience and pharmacology studies . Furthermore, indole-based structures are extensively investigated for their antimicrobial and antiparasitic activities. Recent research on substituted indoles has identified them as potent agents against parasitic diseases like Chagas disease, highlighting the broader therapeutic potential of this chemical class . The specific substitution pattern on this compound allows researchers to explore structure-activity relationships (SAR) and further optimize properties such as metabolic stability and solubility . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

5-methoxy-4,7-dimethyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-6-4-9(14-3)7(2)8-5-10(13)12-11(6)8/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEUBZUSVSUCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327615-31-6
Record name 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indoline.

    Substitution: Formation of this compound derivatives with various substituents at positions 3 and 5.

Scientific Research Applications

5-Methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations in Indolinone Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula* Key Differences from Target Compound References
5-Methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one 5-OCH₃, 4-CH₃, 7-CH₃ C₁₂H₁₃NO₂† Reference compound
3-(Hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one 5-CH₃, 7-CH₃, 3-NOH C₁₁H₁₂N₂O₂‡ Hydroxyimino group at position 3; no methoxy
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one 1-CH₃, 5-COCH₃ C₁₁H₁₁NO₂‡ Acetyl group at position 5; methyl at N1
5-Fluoro-1,3-dihydro-3-methyl-2H-indol-2-one 5-F, 3-CH₃ C₉H₈FNO Fluoro substitution at position 5
2-(5-Methoxy-1,2-dimethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one Complex tricyclic structure with multiple substituents C₂₁H₂₅N₃O₂ Extended tricyclic framework; additional methyl groups

*Molecular formulas are inferred from compound names due to inconsistencies in evidence (e.g., and list conflicting data). †Calculated based on the IUPAC name. ‡Formula conflicts with evidence (e.g., lists C₇H₆O₄, likely erroneous).

Biological Activity

5-Methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one is a compound within the indole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO, with a melting point around 242 °C. Its structure includes a methoxy group at the 5th position and methyl groups at the 4th and 7th positions on the indole ring. These substituents significantly influence its chemical reactivity and biological activity.

Biological Activity

This compound exhibits several biological activities:

  • Antioxidant Properties : The compound shows significant antioxidant activity, which can help mitigate oxidative stress in cells.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.
  • Anticancer Effects : Studies have demonstrated its potential to inhibit the growth of cancer cell lines, particularly in rapidly dividing cells like A549 lung cancer cells .
  • Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and inflammation pathways.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Fischer Indole Synthesis : This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Synthesis MethodDescription
Fischer Indole SynthesisReaction of phenylhydrazines with carbonyl compounds in acidic conditions.
OxidationConverts the compound to its carboxylic acid derivative.
ReductionProduces derivatives like 5-methoxy-4,7-dimethylindoline.

Antimicrobial Activity

A study reported that this compound exhibited low minimum inhibitory concentrations (MICs) against MRSA strains, highlighting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies demonstrated that this compound preferentially suppressed the growth of A549 cells compared to normal fibroblasts. The observed cytotoxicity suggests its utility in cancer therapy development .

Q & A

Q. What are the standard synthetic routes for 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer : The compound is typically synthesized via functionalization of indole-2-one scaffolds. A common approach involves:

Chlorination : Use triphenylphosphine-carbontetrachloride in acetonitrile to introduce reactive sites .

Alkylation : React with methylating agents (e.g., methyl iodide) under basic conditions to install methoxy and methyl groups at positions 4,5,3.

Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) or sodium borohydride (NaBH₄) to reduce intermediates to the dihydroindol-2-one structure .

  • Key Data : Yields range from 60–85% depending on reaction optimization.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential to verify substituent positions and stereochemistry. For example, methoxy groups typically appear as singlets at δ 3.7–3.9 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ = 220.12) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related indol-2-one derivatives .

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer :
  • In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays.
  • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) protocols against bacterial/fungal strains, referencing indole derivatives’ known antifungal properties .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency. Evidence shows Pd/C reduces reaction time by 30% .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar). Toluene minimizes side reactions in alkylation steps .
  • Temperature Control : Lower temperatures (0–5°C) during chlorination reduce byproduct formation .

Q. What challenges arise in resolving structural contradictions (e.g., tautomerism or regiochemistry)?

  • Methodological Answer :
  • Tautomer Analysis : Use dynamic NMR or deuterium exchange experiments to identify keto-enol equilibria.
  • Regiochemical Confirmation : Combine NOESY (Nuclear Overhauser Effect) with computational modeling (DFT) to differentiate 4- vs. 6-methyl substitution .
  • Case Study : X-ray data from analogous compounds (e.g., 5-methoxy-1H-indol-6-ol) show methoxy groups stabilize planar indole rings .

Q. What strategies are used to study enzyme interactions (e.g., inhibition mechanisms)?

  • Methodological Answer :
  • Docking Simulations : Use MOE (Molecular Operating Environment) to predict binding affinities with target enzymes (e.g., cytochrome P450) .
  • Kinetic Studies : Measure IC₅₀ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics, as applied to indole-based inhibitors .

Q. How can conflicting data from different synthesis methods be reconciled?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-methylated derivatives) when comparing NaH vs. K₂CO₃ as bases .
  • Reproducibility Checks : Validate protocols across labs, noting critical parameters (e.g., anhydrous conditions for NaBH₄ reductions) .
  • Meta-Analysis : Cross-reference spectral data from PubChem and CAS Common Chemistry to resolve discrepancies in reported melting points or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one

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